Selective Activation of A10 but Not A9 Dopamine Neurons – Neural Specificity vs. Butyric Acid
In male Wistar rats, 2,5‑dihydro‑2,4,5‑trimethylthiazoline (TMT) induced c‑Fos expression specifically in A10 (ventral tegmental area) dopamine neurons, with no detectable activation in A9 (substantia nigra) dopamine neurons. The control aversive odor butyric acid did not elevate c‑Fos expression above baseline in either cell group [1]. This demonstrates qualitative neural selectivity that butyric acid cannot replicate.
| Evidence Dimension | c‑Fos expression in dopamine neuron subpopulations |
|---|---|
| Target Compound Data | c‑Fos activation in A10 DA neurons; no activation in A9 DA neurons |
| Comparator Or Baseline | Butyric acid – no increase in c‑Fos expression in A10 or A9 DA neurons |
| Quantified Difference | Qualitative (present vs. absent); TMT‑induced Fos magnitude was less than that of intermittent mild footshock (quantitative reference) |
| Conditions | Male Wistar rats; immunocytochemistry; 2‑h TMT or butyric acid exposure |
Why This Matters
For studies requiring selective engagement of the mesocorticolimbic dopamine system, TMT uniquely isolates A10 neuron activation without recruiting A9 neurons, a profile unattainable with non‑specific aversive controls such as butyric acid.
- [1] Redmond AJ, et al. Selective activation of the A10, but not A9, dopamine neurons in the rat by the predator odor, 2,5‑dihydro‑2,4,5‑trimethylthiazoline. Neurosci Lett. 2002 Aug 16;328(3):209‑12. doi:10.1016/s0304‑3940(02)00566‑9. View Source
